4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of RO-275 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an imidazole ring, followed by the introduction of various substituents to achieve the desired chemical structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
RO-275 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
RO-275 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and functions of HCN1 ion channels.
Biology: Investigated for its role in modulating synaptic integration and cortical function.
Medicine: Potential therapeutic applications in treating cognitive dysfunction and other brain disorders.
Industry: Utilized in the development of new drugs targeting HCN1 ion channels .
Mechanism of Action
RO-275 exerts its effects by selectively inhibiting HCN1 ion channels. This inhibition leads to improved dendritic integration and enhanced cognition. The molecular targets of RO-275 include the HCN1 ion channels, and the pathways involved are related to synaptic integration and cortical function. The compound’s distinct mode of action allows it to enhance cognitive function without causing cardiovascular side effects .
Comparison with Similar Compounds
RO-275 is unique due to its high selectivity and potency for HCN1 ion channels. Similar compounds include:
Ivabradine: A non-selective HCN channel inhibitor used to treat heart conditions.
RO-455: Another selective HCN1 inhibitor with similar properties to RO-275.
J&J 12e: A compound with broad activity across different HCN channels.
RO-275 stands out due to its high selectivity for HCN1 channels and its potential for cognitive enhancement without cardiovascular side effects.
Properties
Molecular Formula |
C18H14ClN5O |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
4-[2-(2-chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide |
InChI |
InChI=1S/C18H14ClN5O/c1-11-13(7-9-22-16(11)19)5-6-15-12(2)24(18(23-15)17(20)25)14-4-3-8-21-10-14/h3-4,7-10H,1-2H3,(H2,20,25) |
InChI Key |
STQKUEFQEVDNLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C#CC2=C(N(C(=N2)C(=O)N)C3=CN=CC=C3)C |
Origin of Product |
United States |
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